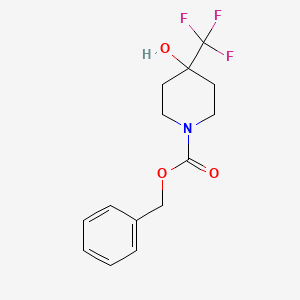

Benzyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate

Übersicht

Beschreibung

Benzyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate (CAS: 946504-83-2) is a piperidine derivative featuring a hydroxyl group and a trifluoromethyl (-CF₃) substituent at the 4-position of the piperidine ring, with a benzyl ester moiety at the 1-carboxylate position. This compound is of interest in medicinal chemistry due to the trifluoromethyl group’s electron-withdrawing properties and metabolic stability, which can enhance binding affinity and pharmacokinetic profiles . Its molecular formula is C₁₄H₁₆F₃NO₃, with a molecular weight of 303.28 g/mol .

Vorbereitungsmethoden

The synthesis of Benzyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate typically involves the following steps :

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Hydroxyl and Trifluoromethyl Groups: The hydroxyl group is introduced via a hydroxylation reaction, while the trifluoromethyl group can be added using trifluoromethylating agents.

Esterification: The final step involves the esterification of the piperidine derivative with benzyl alcohol to form the benzyl ester.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Analyse Chemischer Reaktionen

Benzyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate undergoes various chemical reactions, including :

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.

Reduction: The compound can undergo reduction reactions to convert the ester group to an alcohol or to reduce the trifluoromethyl group.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols).

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Benzyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate is being investigated for its potential as a lead compound in drug development. Its unique structure allows for modifications that can enhance biological activity.

Biological Activity:

Research indicates that this compound may interact with various biological targets, particularly in the modulation of neurotransmitter systems. Preliminary studies suggest potential applications in treating neurological disorders by acting as allosteric modulators of muscarinic acetylcholine receptors (mAChRs) .

| Target | Effect | Reference |

|---|---|---|

| M4 mAChR | Enhances receptor activity | |

| Enzymes | Potential inhibition in cancer pathways |

Anticancer Research

The compound has shown promise in anticancer studies, exhibiting antiproliferative effects against various cancer cell lines.

Case Study Findings:

In vitro tests have demonstrated significant growth inhibition in breast and ovarian cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 (Breast) | 19.9 | Significant growth inhibition |

| MCF-7 (Breast) | 75.3 | Moderate growth inhibition |

| COV318 (Ovarian) | 50.0 | Notable antiproliferative effect |

| OVCAR-3 (Ovarian) | 92.0 | Significant growth inhibition |

These findings suggest that the compound may inhibit key enzymes involved in cancer cell proliferation, potentially offering new therapeutic avenues .

Neurological Applications

The compound's interaction with mAChRs positions it as a candidate for treating neurological disorders such as Alzheimer's disease.

Mechanism of Action:

Research indicates that it may enhance M4 receptor activity, potentially reversing symptoms associated with hyperdopaminergic states .

Industrial Applications

In addition to its pharmaceutical potential, this compound is also explored for industrial applications:

- Material Science : Used in the development of advanced materials such as polymers and coatings due to its unique chemical properties.

- Chemical Synthesis : Serves as an intermediate in the synthesis of more complex organic molecules, facilitating the creation of novel compounds with desirable properties .

Wirkmechanismus

The mechanism of action of Benzyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways . The hydroxyl and trifluoromethyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Structural and Functional Differences:

Trifluoromethyl vs.

LogP and Solubility :

Biologische Aktivität

Benzyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate (CAS: 946504-83-2) is a synthetic compound characterized by its unique trifluoromethyl and hydroxyl functional groups. These structural features significantly influence its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C14H16F3NO3

- Molar Mass : 303.28 g/mol

- Structural Features : The compound includes a piperidine ring with a hydroxyl group and a trifluoromethyl substituent, which enhance its reactivity and binding affinity to biological targets .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The trifluoromethyl group enhances the compound's binding affinity to enzymes, potentially acting as a reversible inhibitor. For instance, studies indicate that similar compounds exhibit inhibitory effects on enzymes involved in neurotransmitter metabolism, such as monoacylglycerol lipase (MAGL), which is crucial in the endocannabinoid system .

- Receptor Modulation : Preliminary investigations suggest that this compound may function as an allosteric modulator of muscarinic acetylcholine receptors, influencing neurotransmitter signaling pathways associated with cognitive functions .

Antiproliferative Effects

Recent studies have explored the antiproliferative activity of this compound against various cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 19.9 | Inhibition of cell viability via MAGL inhibition |

| OVCAR-3 | 31.5 | Induction of apoptosis in cancer cells |

| COV318 | 43.9 | Disruption of lipid metabolism |

These findings indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing non-cancerous cells .

Study on MAGL Inhibition

In a notable study, researchers synthesized derivatives of this compound to evaluate their effectiveness as MAGL inhibitors. The compound demonstrated competitive inhibition with an IC50 value of approximately 0.84 µM, highlighting its potential for therapeutic applications in treating conditions related to the endocannabinoid system .

Neuroprotective Effects

Another investigation focused on the neuroprotective properties of this compound in models of neurodegeneration. It was observed that this compound could mitigate oxidative stress-induced neuronal damage, suggesting its role in neuroprotection through modulation of signaling pathways associated with cell survival .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves coupling a trifluoromethyl-substituted piperidine precursor with benzyl chloroformate under basic conditions. For example, analogous compounds like benzyl 4-oxo-piperidine derivatives are synthesized via reactions with benzyl chloroformate in dichloromethane using triethylamine to neutralize HCl byproducts . Optimization may include:

- Temperature control : Maintaining 0–25°C to minimize side reactions.

- Solvent selection : Dichloromethane or THF for solubility and inertness.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate pure product.

Variations in substituent positioning (e.g., hydroxyl vs. oxo groups) may require adjusting stoichiometry or reaction time .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- ¹H/¹³C NMR : Key signals include:

- Benzyl protons (δ 7.3–7.4 ppm, multiplet) .

- Piperidine ring protons (δ 1.2–4.2 ppm, depending on substitution).

- Hydroxyl protons (broad signal at δ 1.5–2.5 ppm, exchangeable with D₂O) .

- IR : Stretching vibrations for C=O (ester, ~1720 cm⁻¹) and O–H (hydroxyl, ~3400 cm⁻¹) .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+Na]+) should match the calculated molecular weight (C₁₄H₁₆F₃NO₃: ~321.3 g/mol) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors or dust .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- First aid : Flush eyes/skin with water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in the piperidine ring?

The piperidine ring often adopts twisted boat or chair conformations depending on substituents. For example, in related compounds like Benzyl 2-{2,8-bis(trifluoromethyl)quinolin-4-ylmethyl}piperidine-1-carboxylate, the ring exhibits a distorted boat conformation with puckering parameters (q, θ, φ) calculated using Cremer-Pople coordinates . Key steps:

- Data collection : High-resolution (<1.0 Å) diffraction data at low temperature (100 K) to reduce thermal motion .

- Refinement : SHELXL software for hydrogen placement and anisotropic displacement parameters .

- Hydrogen bonding analysis : Identify O–H⋯O interactions that stabilize crystal packing .

Q. What computational methods are suitable for studying the compound’s reactivity in catalytic reactions?

- DFT calculations : Optimize transition states for nucleophilic substitutions (e.g., hydroxyl group reactions) using Gaussian or ORCA software .

- Molecular dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways .

- Docking studies : Evaluate interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on trifluoromethyl group hydrophobicity .

Q. How can contradictory data on reaction yields or byproduct formation be systematically addressed?

- Design of Experiments (DoE) : Vary parameters (temperature, solvent, catalyst) to identify optimal conditions .

- LC-MS monitoring : Track intermediate formation (e.g., oxo-piperidine derivatives) to pinpoint side reactions .

- Isolation and characterization : Purify byproducts via preparative HPLC and analyze via NMR/MS to propose mechanistic pathways .

Q. Notes

- Methodological focus : Emphasis on experimental design, data validation, and advanced analytical techniques.

- Safety compliance : Protocols align with OSHA and ACS guidelines .

Eigenschaften

IUPAC Name |

benzyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3NO3/c15-14(16,17)13(20)6-8-18(9-7-13)12(19)21-10-11-4-2-1-3-5-11/h1-5,20H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTDWBYIBKZOBIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C(F)(F)F)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.